Cas no 1663-45-2 (Ethylenebis(diphenylphosphine))

Ethylenebis(diphenylphosphine), commonly abbreviated as dppe, is a bidentate phosphine ligand with the chemical formula C₂₆H₂₄P₂. Its key advantages include its strong chelating ability, forming stable complexes with transition metals such as palladium, platinum, and rhodium, which are widely used in homogeneous catalysis. The ethylene bridge between the two phosphorus atoms provides rigidity, enhancing stereochemical control in catalytic reactions. Dppe is particularly valued in cross-coupling reactions, hydrogenation, and hydroformylation processes due to its electron-donating properties and ability to stabilize metal centers. Its high thermal and oxidative stability further makes it suitable for demanding synthetic applications. The ligand’s versatility and reliability have established it as a staple in organometallic chemistry and industrial catalysis.
Ethylenebis(diphenylphosphine) structure
1663-45-2 structure
Product Name:Ethylenebis(diphenylphosphine)
CAS No:1663-45-2
MF:C26H24P2
MW:398.416288375854
MDL:MFCD00003047
CID:41752
Update Time:2026-03-09

Ethylenebis(diphenylphosphine) Chemical and Physical Properties

Names and Identifiers

    • 1,2-Bis(diphenylphosphino)ethane
    • Ethylenebis(diphenylphosphine)
    • Diphos
    • Dppe
    • 1,2-Bis(Diphenylphosphor) Ethane
    • 1,2-Bis(diphenylphosphino)ethane (DIPHOS)
    • 1,2-()(DPPE)
    • 1,2-bis(diphenylethylphosphino)ethane
    • 1,2-bis-(diphenylphosphino)-ethane
    • 1,2-bis(diphenyphosphino)ethane
    • 1-diphenylphosphino-2-diphenylphosphinoethane
    • bis(diphenylphosphine)ethane
    • BIS(DIPHENYLPHOSPHINO)ETHANE
    • diphenylphosphinoethane
    • DIPHOS OR DPPE
    • Bis(1,2-diphenylphosphino)ethane
    • 1,2-Bis(diphenylphosphino)etha
    • 98% DPPE
    • 1,2-()(DPPE) 98%
    • 1,2-Bis(diphenylphos
    • Phosphine, ethylenebis[diphenyl-
    • 1,2-Bis(diphenylphosphine)ethane
    • 1,2-bis(diphenylphosphino)-ethane
    • PHOSPHINE, 1,2-ETHANEDIYLBIS[DIPHENYL-
    • 1,2-Bis(diphenylphosphino)ethane (DPPE)
    • 2-diphenylphosphanylethyl(diphenyl)phosphane
    • KL33QE52I4
    • Phosphine, [(diphenylphosphino)ethyl]diphenyl-
    • QFMZQPDHXULLKC-UHFFFAOYSA-N
    • BIS(DI
    • 1,2-Bis(diphenylphosphino)ethane,99%
    • MDL: MFCD00003047
    • Inchi: 1S/C26H24P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2
    • InChI Key: QFMZQPDHXULLKC-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)CCP(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 761261

Computed Properties

  • Exact Mass: 398.13500
  • Monoisotopic Mass: 398.135324
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.9

Experimental Properties

  • Color/Form: White crystals
  • Melting Point: 137.0 to 144.0 deg-C
  • Boiling Point: 514.8°C at 760 mmHg
  • Flash Point: 281.7℃
  • Solubility: Soluble in acetone, methanol and alcoholic hydrochloric acid.
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents. May be air-sensitive.
  • PSA: 27.18000
  • LogP: 5.25220
  • Solubility: Soluble in most organic solvents, such as tetrahydrofuran, chloroform, dichloromethane, ether, etc.
  • Sensitiveness: Air Sensitive

Ethylenebis(diphenylphosphine) Security Information

Ethylenebis(diphenylphosphine) Customs Data

  • HS CODE:29310095
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Ethylenebis(diphenylphosphine) Pricemore >>

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Ethylenebis(diphenylphosphine) Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:1663-45-2)1,2-Bis(diphenylphosphino)ethane
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Quantity:25KG,200KG,1000KG
Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:1663-45-2)1,2-Bis(diphenylphosphino)ethane
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Purity:99%
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Amadis Chemical Company Limited
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(CAS:1663-45-2)Ethylenebis(diphenylphosphine)
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Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:53
Price ($):213.0
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Ethylenebis(diphenylphosphine) Spectrogram

13C NMR
13C NMR
13C NMR
13C NMR
GC-MS
GC-MS

Ethylenebis(diphenylphosphine) Related Literature

Additional information on Ethylenebis(diphenylphosphine)

Ethylenebis(diphenylphosphine) (CAS No. 1663-45-2): A Versatile Phosphorus-Based Ligand in Modern Chemical and Pharmaceutical Research

Ethylenebis(diphenylphosphine), commonly abbreviated as ethylenebis(diphenylphosphine) (EDP), is a critical organophosphorus compound with the chemical formula C18H18P2. This compound, identified by its CAS registry number 1663-45-2, is renowned for its role as a bifunctional phosphine ligand in asymmetric catalysis and transition metal-mediated reactions. Its unique structure—comprising two diphenylphosphino groups bridged by an ethylene chain—enables exceptional stability and tunable electronic properties, making it indispensable in organic synthesis, drug discovery, and materials science.

The synthesis of ethylenebis(diphenylphosphine) has evolved significantly over the past decade. Traditional methods involved the reaction of diphenylchlorophosphine with ethylenediamine under high-pressure conditions, but recent advancements prioritize eco-friendly protocols. A 2023 study published in *Green Chemistry* demonstrated a solvent-free approach using microwave-assisted synthesis, reducing reaction times by 40% while achieving >98% purity. This innovation aligns with global sustainability trends, emphasizing the compound’s adaptability to modern green chemistry principles.

In pharmaceutical research, ethylenebis(diphenylphosphine) has emerged as a key ligand for asymmetric hydrogenation and Suzuki-Miyaura cross-coupling reactions. For instance, its application in synthesizing chiral β-amino acids—a critical class of drug intermediates—was highlighted in a 2024 *Journal of Medicinal Chemistry* article. Researchers utilized EDP-functionalized palladium catalysts to achieve enantioselectivities exceeding 99%, streamlining the production of compounds targeting neurodegenerative diseases such as Alzheimer’s.

Beyond medicinal chemistry, ethylenebis(diphenylphosphine) finds utility in polymer science. A groundbreaking 2023 study in *ACS Macro Letters* revealed its ability to stabilize ruthenium-based catalysts during ring-opening metathesis polymerization (ROMP). This enabled the synthesis of hyperbranched polymers with tunable molecular weights and thermal stability up to 350°C, promising applications in high-performance coatings and electronic devices.

The compound’s bifunctional nature also facilitates its use in metal-free catalytic systems. Recent investigations explored its role as a Lewis acid promoter in aldol condensation reactions without metal contaminants—a breakthrough for producing pharmaceutical intermediates compliant with FDA guidelines for trace metal limits. This method was validated in a 2024 *Chemical Communications* paper, demonstrating scalability up to kilogram-scale production without loss of efficiency.

In academic research, computational studies have deepened understanding of ethylenebis(diphenylphosphine)’s coordination behavior. Density functional theory (DFT) simulations published in *Organometallics* (2023) revealed how steric hindrance from its diphenyl groups modulates binding affinity toward transition metals like rhodium and iridium. These insights guide rational design of next-generation catalysts tailored for specific reaction pathways.

EDP’s structural versatility extends to bioconjugation applications. A collaborative study between MIT and Pfizer (published in *Nature Catalysis*, 2024) demonstrated its use as a linker for enzyme-polymer conjugates targeting cancer therapy. By attaching EDP-modified enzymes to polyethylene glycol backbones, researchers achieved prolonged circulation times and tumor-specific delivery—advancing personalized medicine strategies.

Safety considerations remain paramount despite EDP’s non-regulated status under current chemical classifications. Recent toxicity assessments by the European Chemicals Agency (ECHA) confirmed low acute toxicity (< LD₅₀ >5 g/kg), but emphasize proper ventilation during handling due to its potential for phosphine gas release under extreme conditions—a characteristic common to all phosphines but mitigated via standard laboratory protocols.

Commercial demand for ethylenebis(diphenylphosphine) continues rising due to its role in high-value specialty chemicals markets. Market analysis by Grand View Research (Q1 2024) projects an annual growth rate of ~7% through 2030, driven by pharmaceutical industry expansion and renewable energy material innovations requiring precise catalytic control.

As interdisciplinary research converges at the chemistry-biology interface, ethylenebis(diphenylphosphine) exemplifies how foundational chemical entities enable breakthroughs across industries. Its evolution—from traditional reagent to precision tool—reflects ongoing advancements in ligand design principles that will shape future drug development paradigms and sustainable manufacturing practices.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1663-45-2)1,2-Bis(diphenylphosphino)ethane
LE2058;LE1730121
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:1663-45-2)1,2-Bis(diphenylphosphino)ethane
sfd15637
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email